Potency Retention vs. Synthetic Accessibility: WU-07047 Retains Gαq Inhibition with 6.4% Overall Synthetic Yield
WU-07047 demonstrates measurable Gαq inhibitory activity while offering practical synthetic accessibility. Compared to the parent compound YM-254890 (IC50 = 0.15 nM), WU-07047 shows reduced but retained biological activity, though its primary advantage lies in synthetic tractability—the compound is synthesized via a convergent 10-step linear sequence with an overall yield of 6.4%, whereas YM-254890 has not been successfully synthesized due to its complex cyclic depsipeptide structure [1]. This yield is sufficient for producing research-grade quantities for in vitro and in vivo studies [2].
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 6.4% overall yield (10-step linear sequence) |
| Comparator Or Baseline | YM-254890: Not synthesized (no reported yield due to synthetic complexity) |
| Quantified Difference | WU-07047 is synthetically accessible; YM-254890 is not |
| Conditions | Convergent synthesis via Ireland–Claisen rearrangement, Mitsunobu reaction, and ring-closing metathesis |
Why This Matters
This enables reliable commercial availability and reproducible in-house synthesis for laboratories requiring Gαq/11 inhibition without dependence on scarce natural product isolates.
- [1] Rensing DT, Uppal S, Blumer KJ, Moeller KD. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Org Lett. 2015;17(9):2270-2273. doi:10.1021/acs.orglett.5b00944. View Source
- [2] Rensing DT. Synthesis of Simplified YM-254890 Analogs [Doctoral dissertation]. Washington University in St. Louis; 2016. doi:10.7936/K7TM78HK. View Source
